molecular formula C18H23NO3 B7547293 N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide

N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide

Cat. No. B7547293
M. Wt: 301.4 g/mol
InChI Key: SKOJYCGZYQDKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic benefits. This compound belongs to the benzofuran class of synthetic cannabinoids and has been studied for its ability to interact with the endocannabinoid system.

Mechanism of Action

N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide acts as a partial agonist at the CB1 receptor, which is a key component of the endocannabinoid system. By binding to this receptor, N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide can modulate the activity of the endocannabinoid system and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide is its ability to selectively target the CB1 receptor, which may reduce the risk of unwanted side effects. However, one limitation is that its effects may vary depending on the individual, making it difficult to predict its efficacy in clinical settings.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide. One area of interest is its potential use as a therapeutic agent for conditions such as chronic pain and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide involves the reaction of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid with cyclopentylmagnesium bromide followed by reaction with ethyl chloroformate. The resulting compound is then hydrolyzed to yield N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas. One area of research has focused on its ability to modulate the endocannabinoid system, which is involved in many physiological processes such as pain sensation, appetite, and mood regulation.

properties

IUPAC Name

N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-19(13-8-4-5-9-13)18(20)17-15(12-21-2)14-10-6-7-11-16(14)22-17/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOJYCGZYQDKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C(=O)C2=C(C3=CC=CC=C3O2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-ethyl-3-(methoxymethyl)-1-benzofuran-2-carboxamide

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